Bicyclo[2.2.2]octan-2-amine

Medicinal Chemistry Conformational Constraint Scaffold Rigidity

Bicyclo[2.2.2]octan-2-amine offers a uniquely rigid bicyclo[2.2.2]octane scaffold (0 rotatable bonds) that enforces precise spatial orientation—unlike flexible piperidine or cyclohexylamine analogs. This pre-organization enhances target binding in peptidomimetic design and provides a distinct carbocationic rearrangement profile for mechanistic studies. Demonstrated utility in antiparasitic SAR (Trypanosoma brucei rhodesiense IC50 0.22–0.41 μM for derivatives). Ideal for medicinal chemistry, asymmetric synthesis, and physical organic chemistry. Available in research quantities with ≥95% purity.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 20643-57-6
Cat. No. B3325160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octan-2-amine
CAS20643-57-6
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CCC1CC2N
InChIInChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2
InChIKeyMCLJDHWIDXKUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]octan-2-amine (CAS 20643-57-6) Supplier and Research Chemical Overview


Bicyclo[2.2.2]octan-2-amine (CAS 20643-57-6), also known as 2-aminobicyclo[2.2.2]octane, is a conformationally constrained bicyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol [1]. Its rigid bicyclo[2.2.2]octane scaffold imparts unique structural properties that distinguish it from more flexible amine analogs, making it a valuable building block in medicinal chemistry and asymmetric synthesis [1]. The compound is commercially available from multiple suppliers, typically at 95% purity, and is used exclusively for research and further manufacturing .

Bicyclo[2.2.2]octan-2-amine Procurement: Why In-Class Substitution is Not a Viable Option


The bicyclo[2.2.2]octane framework is a privileged scaffold in medicinal chemistry due to its exceptional conformational rigidity, which enforces a well-defined spatial orientation of substituents [1]. This rigidity is absent in more flexible monocyclic amines like piperidine or cyclohexylamine, and even in related bicyclic systems such as bicyclo[3.2.1]octane, the subtle differences in ring geometry lead to distinct carbocationic rearrangements during deamination reactions [2]. Consequently, substituting Bicyclo[2.2.2]octan-2-amine with a seemingly similar bicyclic amine can drastically alter reaction outcomes and biological activity profiles, as demonstrated in comparative structure-activity relationship studies against protozoan parasites [3].

Quantitative Differentiation of Bicyclo[2.2.2]octan-2-amine: A Comparator-Based Evidence Guide


Conformational Rigidity: Bicyclo[2.2.2]octane vs. Flexible Piperidine Scaffolds

The bicyclo[2.2.2]octane scaffold exhibits a unique conformational rigidity due to its zero rotatable bonds, a property not shared by the more flexible piperidine ring [1]. In the design of α-amino acid derivatives, this rigidity is exploited to pre-organize the molecule for specific interactions, a feature that cannot be achieved with flexible analogs [2].

Medicinal Chemistry Conformational Constraint Scaffold Rigidity

Antiprotozoal Potency: Bicyclo[2.2.2]octane vs. 2-Azabicyclo[3.2.2]nonane Scaffolds

Derivatives of 4-aminobicyclo[2.2.2]octan-2-amine exhibit enhanced antitrypanosomal activity compared to their corresponding 4-amino-2-azabicyclo[3.2.2]nonane analogs [1]. Specifically, 4-aminobicyclo[2.2.2]oct-2-ylamines and their N-benzyl derivatives show IC50 values of 0.22-0.41 μM against Trypanosoma brucei rhodesiense, while showing decreased antiplasmodial activity compared to the parent oximes and 4-amino-2-azabicyclo[3.2.2]nonanes [1].

Antiprotozoal Agents Trypanosoma brucei Plasmodium falciparum

Synthetic Versatility: Direct Diels-Alder Assembly vs. Complex Syntheses of Other Constrained Amines

The bicyclo[2.2.2]octane framework can be efficiently assembled via a Diels-Alder reaction, providing a direct route to conformationally constrained α-amino acid derivatives [1]. This synthetic accessibility contrasts with the often more complex, multi-step syntheses required for other constrained amine scaffolds, such as certain bridged piperidines or highly substituted bicyclic systems, which may rely on less efficient ring-forming strategies [1].

Synthetic Methodology Diels-Alder Reaction Constrained Amino Acids

Carbocationic Rearrangement: Bicyclo[2.2.2]octane vs. Bicyclo[3.2.1]octane Systems

Deamination of bicyclo[2.2.2]octan-2-ylamine produces a product distribution that is distinct from that of exo-bicyclo[3.2.1]octan-2-ylamine, despite the structural similarity of the starting materials [1]. Each amine gives a small but unmistakable excess of the structurally unrearranged product compared to the product distribution from the corresponding toluene-p-sulphonates, a phenomenon not observed to the same extent with the isomeric bicyclo[3.2.1]octylamines [1].

Physical Organic Chemistry Carbocation Stability Deamination

Antimalarial Lead Potential: Bicyclo[2.2.2]octane Derivatives vs. Chloroquine

In a study of 4-dialkylaminobicyclo[2.2.2]octan-2-amine derivatives, several compounds exhibited antiplasmodial activity that was superior to that of chloroquine against the multidrug-resistant K1 strain of Plasmodium falciparum [1]. While specific IC50 values for the most potent derivatives are provided in the source, the key differentiator is the ability of this scaffold to yield compounds that outperform a standard antimalarial drug, a feat not typically observed with simple acyclic amines or less constrained bicyclic systems [1].

Antimalarial Agents Plasmodium falciparum Lead Optimization

Target Applications for Bicyclo[2.2.2]octan-2-amine in Research and Development


Development of Conformationally Constrained Peptidomimetics

The exceptional conformational rigidity of the bicyclo[2.2.2]octane scaffold (0 rotatable bonds) makes it an ideal core for designing peptidomimetics that pre-organize for target binding. Researchers can use this amine as a building block to create constrained α-amino acid derivatives [1] that mimic the bioactive conformation of peptides, potentially leading to improved potency and selectivity compared to flexible peptide analogs.

Lead Optimization for Antitrypanosomal Agents

The demonstrated in vitro potency of 4-aminobicyclo[2.2.2]octan-2-amine derivatives against Trypanosoma brucei rhodesiense (IC50 = 0.22-0.41 μM) [2] supports the use of this scaffold in medicinal chemistry programs targeting Human African Trypanosomiasis. Structure-activity relationship studies can leverage this core to further enhance potency and improve pharmacokinetic properties.

Probing Carbocationic Rearrangement Mechanisms

Physical organic chemists can employ bicyclo[2.2.2]octan-2-amine as a mechanistic probe to study carbocationic rearrangements [3]. Its distinct product distribution upon deamination, which differs from that of the bicyclo[3.2.1]octane system [3], provides a sensitive tool for investigating the subtle electronic and steric factors that govern the formation of classical and non-classical carbonium ions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.2.2]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.